Benzenemethanamine, 3-bromo-N-propyl-

Description

BenchChem offers high-quality Benzenemethanamine, 3-bromo-N-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, 3-bromo-N-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

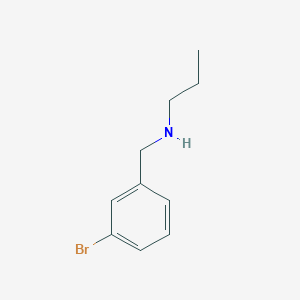

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7,12H,2,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTZFDZBCNIHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238122 | |

| Record name | Benzenemethanamine, 3-bromo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-92-7 | |

| Record name | Benzenemethanamine, 3-bromo-N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-bromo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Benzenemethanamine, 3-bromo-N-propyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for benzenemethanamine, 3-bromo-N-propyl-, a valuable building block in pharmaceutical and chemical research. The document details two primary synthetic routes: direct alkylation and reductive amination, offering comprehensive experimental protocols and comparative data.

Executive Summary

The synthesis of benzenemethanamine, 3-bromo-N-propyl-, can be effectively achieved through two principal methods. The first involves the direct alkylation of n-propylamine with 3-bromobenzyl bromide. This method is straightforward and analogous to other known alkylations of benzyl halides. The second, and often preferred, method is the reductive amination of 3-bromobenzaldehyde with n-propylamine. This approach is known for its high efficiency and selectivity, minimizing the potential for over-alkylation that can be a drawback of the direct alkylation route.[1] This guide will explore both pathways, providing the necessary details for their successful implementation in a laboratory setting.

Comparative Data of Synthesis Pathways

| Parameter | Pathway 1: Direct Alkylation | Pathway 2: Reductive Amination |

| Starting Materials | 3-Bromobenzyl bromide, n-Propylamine | 3-Bromobenzaldehyde, n-Propylamine |

| Key Reagents | Base (e.g., K2CO3, Et3N) | Reducing Agent (e.g., NaBH(OAc)3, NaBH4) |

| Typical Yield | Good to Excellent (estimated ~80%)[2] | Excellent |

| Key Advantages | Simple, one-step reaction | High selectivity, avoids polyalkylation[1] |

| Potential Drawbacks | Potential for over-alkylation | Requires a suitable reducing agent |

Pathway 1: Synthesis via Direct Alkylation

This pathway involves the nucleophilic substitution of the bromine atom in 3-bromobenzyl bromide by n-propylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

Experimental Protocol

-

Reaction Setup : To a solution of 3-bromobenzyl bromide (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add n-propylamine (1.2 eq) and a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

-

Reaction Conditions : Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up : Upon completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification : The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the desired benzenemethanamine, 3-bromo-N-propyl-.

A similar synthesis reacting 3-bromobenzyl bromide with dimethylamine in benzene at 5°C, followed by acidification and subsequent basification, yielded 3-bromo-N,N-dimethylbenzylamine in 80% yield.[2]

Synthesis of Starting Material: 3-Bromobenzyl bromide

3-Bromobenzyl bromide can be synthesized from 3-bromotoluene via free radical bromination.[3]

-

Reaction Setup : A solution of 3-bromotoluene (1.0 eq) and a radical initiator such as N-bromosuccinimide (NBS) (1.1 eq) in a solvent like carbon tetrachloride is prepared.

-

Initiation : The reaction is initiated by irradiating with a UV lamp or by adding a catalytic amount of a radical initiator like benzoyl peroxide.

-

Reaction Conditions : The mixture is refluxed for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification : After cooling, the succinimide byproduct is filtered off. The filtrate is washed with water and a dilute solution of sodium bicarbonate, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting 3-bromobenzyl bromide can be purified by distillation or recrystallization, yielding up to 75%.[3]

Logical Flow of Direct Alkylation

Pathway 2: Synthesis via Reductive Amination

Reductive amination is a highly efficient method for forming amines from carbonyl compounds and an amine.[1][4] This pathway involves the initial formation of an imine from 3-bromobenzaldehyde and n-propylamine, which is then reduced in situ to the target secondary amine.

Experimental Protocol

-

Imine Formation : In a reaction vessel, dissolve 3-bromobenzaldehyde (1.0 eq) and n-propylamine (1.1 eq) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction : To the solution containing the imine, a reducing agent is added portion-wise. Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is a commonly used and effective reagent for this transformation as it is mild and selective for the imine over the aldehyde.[1] Other reducing agents like sodium borohydride (NaBH4) can also be used.

-

Reaction Conditions : The reaction mixture is stirred at room temperature for an additional 12-24 hours.

-

Work-up : The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure benzenemethanamine, 3-bromo-N-propyl-.

The synthesis of a similar compound, 5-bromo-3-dimethylaminopyridine, was achieved using aqueous formaldehyde, acetic acid, and NaBH(OAc)3.[5]

Logical Flow of Reductive Amination

Conclusion

Both direct alkylation and reductive amination are viable and effective methods for the synthesis of benzenemethanamine, 3-bromo-N-propyl-. The choice of pathway may depend on the availability of starting materials, desired purity, and the scale of the reaction. For high selectivity and to avoid byproducts from over-alkylation, reductive amination is generally the recommended approach. The experimental protocols provided in this guide offer a solid foundation for researchers to produce this important chemical intermediate.

References

"Chemical and physical properties of Benzenemethanamine, 3-bromo-N-propyl-"

Technical Whitepaper: Benzenemethanamine, 3-bromo-N-propyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenemethanamine, 3-bromo-N-propyl-, also identified by its CAS Number 90389-92-7, is a substituted aromatic amine.[1] Its structure, featuring a bromine atom on the benzene ring and an N-propyl group, makes it a potential building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited publicly available experimental data, this guide also presents predicted properties and analogous experimental protocols to facilitate further research and application.

Chemical and Physical Properties

The following table summarizes the available chemical and physical data for Benzenemethanamine, 3-bromo-N-propyl-. It is important to note that some of these properties are predicted and should be experimentally verified.

| Property | Value | Source |

| IUPAC Name | N-(3-bromobenzyl)propan-1-amine | - |

| Synonyms | 3-bromo-N-propylbenzenemethanamine | [1] |

| CAS Number | 90389-92-7 | [1] |

| Molecular Formula | C10H14BrN | [1] |

| Molecular Weight | 228.13 g/mol | [1] |

| Boiling Point | 97 °C at 0.4 Torr | [1] |

| Density (Predicted) | 1.265±0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.35±0.19 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Benzenemethanamine, 3-bromo-N-propyl- are not extensively documented in publicly accessible literature. However, a plausible synthetic route can be adapted from the synthesis of structurally similar compounds, such as 3-bromo-N,N-dimethylbenzylamine.[2]

Proposed Synthesis: Reductive Amination

A common method for the synthesis of N-alkylated benzylamines is the reductive amination of the corresponding benzaldehyde.

Reactants:

-

3-Bromobenzaldehyde

-

n-Propylamine

-

Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalyst, if needed)

Procedure:

-

Dissolve 3-bromobenzaldehyde (1 equivalent) in the chosen solvent within a round-bottom flask.

-

Add n-propylamine (1.1 to 1.5 equivalents).

-

If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Slowly add the reducing agent (e.g., STAB, 1.2 to 1.5 equivalents) portion-wise to control any exothermic reaction.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Characterization Workflow

Due to the absence of specific biological data and signaling pathways for Benzenemethanamine, 3-bromo-N-propyl-, the following diagram illustrates a logical workflow for its chemical synthesis and characterization, which is a critical aspect for any novel compound in drug development.

References

Structural Analysis of Benzenemethanamine, 3-bromo-N-propyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of the compound Benzenemethanamine, 3-bromo-N-propyl-. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the expected analytical characteristics and methodologies based on the analysis of its core functional components: the 3-bromobenzyl moiety and the N-propylamine group. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and structurally related compounds.

Chemical Identity and Properties

Benzenemethanamine, 3-bromo-N-propyl-, is a substituted benzylamine. The structure consists of a benzene ring substituted with a bromine atom at the meta position and a (propylamino)methyl group.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrN | Inferred from constituent parts |

| Molecular Weight | 228.13 g/mol | Inferred from constituent parts |

| IUPAC Name | 1-(3-bromophenyl)-N-propylmethanamine | Inferred from constituent parts |

| SMILES | CCCNCC1=CC=CC(=C1)Br | Inferred from constituent parts |

| InChI | InChI=1S/C10H14BrN/c1-2-6-12-7-9-5-3-4-8(11)10-9/h3-5,10,12H,2,6-7H2,1H3 | Inferred from constituent parts |

Note: These properties are calculated based on the chemical structure and may vary slightly from experimental values.

Spectroscopic and Chromatographic Analysis

The structural elucidation of Benzenemethanamine, 3-bromo-N-propyl- relies on a combination of spectroscopic and chromatographic techniques. The expected data from these analyses are summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.0-7.5 ppm, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring. - Benzylic protons (-CH₂-) as a singlet or doublet around δ 3.7-3.9 ppm. - N-propyl group protons: -NCH₂- (triplet, ~δ 2.5-2.7 ppm), -CH₂- (sextet, ~δ 1.5-1.7 ppm), -CH₃ (triplet, ~δ 0.9-1.0 ppm). - NH proton as a broad singlet, variable chemical shift. |

| ¹³C NMR | - Aromatic carbons (6 signals) in the range of δ 120-145 ppm, with the carbon attached to bromine showing a lower chemical shift. - Benzylic carbon (-CH₂-) around δ 50-55 ppm. - N-propyl group carbons: -NCH₂- (~δ 45-50 ppm), -CH₂- (~δ 20-25 ppm), -CH₃ (~δ 10-15 ppm). |

| FT-IR | - N-H stretch (secondary amine) around 3300-3500 cm⁻¹ (may be weak). - C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹. - C=C stretches (aromatic) around 1450-1600 cm⁻¹. - C-N stretch around 1000-1200 cm⁻¹. - C-Br stretch in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spec. | - Molecular ion peak (M⁺) and M+2 peak with approximately 1:1 ratio, characteristic of a bromine-containing compound. - Fragmentation pattern showing loss of the propyl group, and a prominent peak for the 3-bromobenzyl cation. |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Integrate the proton signals and reference the spectra to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the sample between two KBr or NaCl plates.

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

-

Instrumentation: An FTIR spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The logical flow for the structural analysis of a novel compound like Benzenemethanamine, 3-bromo-N-propyl- is depicted below.

Caption: Workflow for Synthesis and Structural Elucidation.

Potential Signaling Pathways and Biological Activity

As of the current literature, there is no specific information available on the biological activity or associated signaling pathways for Benzenemethanamine, 3-bromo-N-propyl-. However, based on its structural similarity to other benzylamine derivatives, it could potentially interact with various biological targets, including monoamine transporters, receptors (e.g., adrenergic, serotonergic, dopaminergic), or enzymes involved in neurotransmitter metabolism. Further research, including in vitro and in vivo studies, would be necessary to elucidate its pharmacological profile.

The diagram below illustrates a hypothetical screening process to identify potential biological targets and signaling pathways.

Caption: Hypothetical Workflow for Biological Activity Screening.

This guide provides a foundational framework for the structural analysis of Benzenemethanamine, 3-bromo-N-propyl-. Researchers can utilize the predicted data and outlined protocols as a starting point for their investigations into this and similar chemical entities.

An In-depth Technical Guide to N-((3-bromophenyl)methyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and safety protocols for N-((3-bromophenyl)methyl)propan-1-amine. This compound is a halogenated secondary benzylamine derivative of interest in synthetic organic chemistry and as a potential intermediate in the development of novel chemical entities.

Chemical Identification and Properties

N-((3-bromophenyl)methyl)propan-1-amine is a secondary amine featuring a 3-bromobenzyl group and an n-propyl group attached to the nitrogen atom.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N-((3-bromophenyl)methyl)propan-1-amine | BOC Sciences[] |

| Synonyms | (3-bromobenzyl)propylamine, 3-bromo-N-propylbenzenemethanamine | ChemicalBook[2] |

| CAS Number | 90389-92-7 | Manchester Organics[3] |

| Molecular Formula | C₁₀H₁₄BrN | Manchester Organics[3] |

| Molecular Weight | 228.13 g/mol | Manchester Organics[3] |

| Boiling Point | 97 °C at 0.4 Torr (Predicted) | ChemicalBook[2] |

| Density | 1.265 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 9.35 ± 0.19 (Predicted) | ChemicalBook[2] |

Synthesis and Experimental Protocols

The synthesis of N-((3-bromophenyl)methyl)propan-1-amine can be effectively achieved via two primary synthetic routes: reductive amination of 3-bromobenzaldehyde with n-propylamine or N-alkylation of (3-bromophenyl)methanamine with a propyl halide. The reductive amination pathway is often preferred for its efficiency and high yields in forming secondary amines.[4][5]

This protocol is a general procedure adapted for the specific synthesis of the title compound.[4][6]

Reaction Scheme:

(3-bromobenzaldehyde) + (n-propylamine) --[NaBH(OAc)₃]--> N-((3-bromophenyl)methyl)propan-1-amine

Materials:

-

3-bromobenzaldehyde (1.0 eq.)

-

n-propylamine (1.1 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq.)

-

Anhydrous 1,2-dichloroethane (DCE) or ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 3-bromobenzaldehyde (1.0 eq.) in anhydrous ethyl acetate (approx. 0.5 M solution) in a round-bottom flask, add n-propylamine (1.1 eq.).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (1.2 eq.) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

-

Stir the resulting suspension at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel to afford the pure N-((3-bromophenyl)methyl)propan-1-amine.

Alternative Route: N-Alkylation An alternative synthesis involves the direct N-alkylation of (3-bromophenyl)methanamine with an n-propyl halide (e.g., 1-bromopropane) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine in a suitable solvent such as acetonitrile or DMF.[7][8] This method can sometimes lead to over-alkylation, forming the tertiary amine as a byproduct.[7]

Mandatory Visualizations

Diagram 1: Synthetic Workflow via Reductive Amination

Caption: Synthetic workflow for N-((3-bromophenyl)methyl)propan-1-amine.

Diagram 2: Logical Relationship of Alternative Synthetic Routes

Caption: Comparison of Reductive Amination and N-Alkylation routes.

Spectroscopic Data Analysis (Predicted)

No experimental spectra for N-((3-bromophenyl)methyl)propan-1-amine are currently published. The following are predicted characteristics based on the structure and data from analogous compounds like N-propylbenzylamine.[9]

-

¹H NMR: Expected signals would include a triplet for the terminal methyl group of the propyl chain (~0.9 ppm), a multiplet for the central methylene of the propyl chain (~1.5 ppm), a triplet for the methylene group attached to the nitrogen (~2.5 ppm), a singlet for the benzylic methylene group (~3.7 ppm), and multiplets in the aromatic region (7.1-7.5 ppm) corresponding to the four protons on the substituted benzene ring. A broad singlet corresponding to the N-H proton is also expected.

-

¹³C NMR: Aromatic carbons would appear between ~122-142 ppm, with the carbon attached to the bromine showing a characteristic shift. Aliphatic carbons for the propyl group and the benzylic methylene would appear in the upfield region (~11-55 ppm).

-

IR Spectroscopy: Characteristic peaks would include N-H stretching (a weak to medium band around 3300-3400 cm⁻¹), C-H stretching for both aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), and a C-Br stretching band in the fingerprint region.

-

Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for benzylamines would include cleavage at the benzylic position to give a tropylium-like ion (m/z 91, or brominated analogues) and cleavage alpha to the nitrogen.

Safety and Handling

No specific safety data sheet (SDS) is available for N-((3-bromophenyl)methyl)propan-1-amine. The following information is based on data for structurally similar compounds such as 3-bromobenzylamine and other halogenated benzylamines.[10][11][12]

Hazard Identification:

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[10]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat and sources of ignition.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[10]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]

References

- 2. N-(3-bromobenzyl)-N-propylamine | 90389-92-7 [chemicalbook.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. rsc.org [rsc.org]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. echemi.com [echemi.com]

- 12. Benzenemethanamine, 3-bromo- | C7H8BrN | CID 457587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. westliberty.edu [westliberty.edu]

Technical Guide: Benzenemethanamine, 3-bromo-N-propyl-

CAS Number: 90389-92-7

Synonyms: N-(3-bromobenzyl)-N-propylamine, N-(3-bromobenzyl)propan-1-amine, 3-bromo-N-propylbenzenemethanamine

This technical guide provides a comprehensive overview of Benzenemethanamine, 3-bromo-N-propyl-, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and predicted spectroscopic data based on analogous compounds.

Chemical and Physical Properties

While extensive experimental data for this specific compound is not widely published, the following table summarizes available and predicted properties.

| Property | Value | Source |

| CAS Number | 90389-92-7 | [1][2] |

| Molecular Formula | C₁₀H₁₄BrN | [2] |

| Molecular Weight | 228.13 g/mol | [2] |

| Boiling Point | 97 °C at 0.4 Torr | [2] |

| Predicted Density | 1.265 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 9.35 ± 0.19 | [2] |

Synthesis

Benzenemethanamine, 3-bromo-N-propyl- can be synthesized via several standard organic chemistry methods. Two common and effective routes are detailed below: direct N-alkylation of 3-bromobenzylamine and reductive amination of 3-bromobenzaldehyde.

Method 1: N-Alkylation of 3-Bromobenzylamine

This method involves the direct reaction of 3-bromobenzylamine with a propylating agent, such as 1-bromopropane, in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzylamine (1 equivalent) and a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution.

-

Addition of Alkylating Agent: While stirring, add 1-bromopropane (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature of 60-80°C and maintain it for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid base. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Benzenemethanamine, 3-bromo-N-propyl-.

Method 2: Reductive Amination of 3-Bromobenzaldehyde

This two-step, one-pot procedure involves the formation of an imine intermediate from 3-bromobenzaldehyde and propylamine, followed by in-situ reduction to the target secondary amine.

-

Imine Formation: In a reaction vessel, dissolve 3-bromobenzaldehyde (1 equivalent) and propylamine (1.1-1.2 equivalents) in a suitable solvent like methanol or dichloromethane. The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents), is added portion-wise to the reaction mixture. The reaction is typically stirred for an additional 2-4 hours at room temperature.

-

Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid solution.

-

Extraction: The product is extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the resulting crude product is purified by column chromatography as described in Method 1.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Peaks |

| ¹H NMR | * Aromatic Protons: δ 7.1-7.5 ppm (multiplet, 4H)* Benzyl Protons (-CH₂-Ar): δ ~3.7 ppm (singlet or triplet, 2H)* N-CH₂- (propyl): δ ~2.5 ppm (triplet, 2H)* -CH₂- (propyl): δ ~1.5 ppm (sextet, 2H)* -CH₃ (propyl): δ ~0.9 ppm (triplet, 3H)* N-H Proton: δ ~1.5-3.0 ppm (broad singlet, 1H) |

| ¹³C NMR | * Aromatic Carbons: δ 120-145 ppm (including C-Br at ~122 ppm)* Benzyl Carbon (-CH₂-Ar): δ ~54 ppm* N-CH₂- (propyl): δ ~51 ppm* -CH₂- (propyl): δ ~23 ppm* -CH₃ (propyl): δ ~11 ppm |

| IR Spectroscopy | * N-H Stretch: A single, weak to medium band around 3300-3350 cm⁻¹ (characteristic of a secondary amine).[3][4]* C-H Stretch (aromatic): ~3000-3100 cm⁻¹* C-H Stretch (aliphatic): ~2850-2960 cm⁻¹* C=C Stretch (aromatic): ~1450-1600 cm⁻¹* C-N Stretch: ~1250-1335 cm⁻¹ (aromatic amine)[3][4]* C-Br Stretch: ~550-650 cm⁻¹ |

| Mass Spectrometry | * Molecular Ion (M⁺): m/z 227 and 229 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio)* Major Fragments: Loss of a propyl group (M-43), loss of a benzyl group (M-91), and a prominent peak at m/z 170/172 (bromobenzyl cation). |

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of Benzenemethanamine, 3-bromo-N-propyl-.

Caption: N-Alkylation synthetic route.

References

Unveiling the Potential Mechanism of Action of Benzenemethanamine, 3-bromo-N-propyl-: A Predictive Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical whitepaper addresses the potential mechanism of action of the novel compound, Benzenemethanamine, 3-bromo-N-propyl-. Due to the limited availability of direct scientific literature on this specific molecule, this document presents a theoretical framework based on the structure-activity relationships of analogous compounds. The information herein is intended to serve as a guide for future research and drug development endeavors.

Executive Summary

Benzenemethanamine, 3-bromo-N-propyl- is a substituted benzylamine derivative. While direct experimental data on its biological activity is not currently available in published literature, its structural features suggest a potential interaction with monoamine transporters, a class of proteins crucial for neurotransmission. This document outlines a hypothesized mechanism of action centered on the dopamine transporter (DAT), provides a roadmap for experimental validation, and presents potential signaling pathways that may be modulated by this compound.

Molecular Profile and Rationale for Predicted Mechanism

The core structure of Benzenemethanamine, 3-bromo-N-propyl- comprises a benzylamine scaffold. Benzylamine and its derivatives are known to interact with various biological targets, including monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The presence of a bromine atom at the 3-position of the benzene ring and an N-propyl group are key structural motifs that likely influence its pharmacological profile.

Halogen substitutions on the phenyl ring of benzylamine analogs have been shown to modulate potency and selectivity for monoamine transporters. The N-alkylation can also significantly impact the affinity and efficacy of these compounds. Based on these established principles of medicinal chemistry, it is hypothesized that Benzenemethanamine, 3-bromo-N-propyl- may act as a ligand for the dopamine transporter.

Proposed Mechanism of Action: Dopamine Transporter Modulation

The primary hypothesized mechanism of action for Benzenemethanamine, 3-bromo-N-propyl- is the modulation of the dopamine transporter. DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.[1][2] Compounds that inhibit DAT can lead to increased extracellular dopamine levels, resulting in psychostimulant or therapeutic effects.

It is proposed that Benzenemethanamine, 3-bromo-N-propyl- binds to the dopamine transporter, potentially inhibiting its function. This interaction would lead to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission.

Potential Signaling Cascade

The functional consequence of DAT inhibition is the potentiation of dopamine signaling. This would involve the enhanced activation of post-synaptic dopamine receptors (D1-D5), leading to downstream cellular effects.

Proposed Experimental Validation

To elucidate the mechanism of action of Benzenemethanamine, 3-bromo-N-propyl-, a systematic experimental approach is required. The following sections detail the proposed methodologies.

Experimental Workflow

The proposed workflow begins with in vitro binding and functional assays to determine the compound's affinity and efficacy at monoamine transporters, followed by cellular assays to assess its impact on neurotransmitter uptake.

Detailed Experimental Protocols

-

Objective: To determine the binding affinity (Ki) of Benzenemethanamine, 3-bromo-N-propyl- for DAT, SERT, and NET.

-

Methodology:

-

Prepare cell membrane homogenates from cells stably expressing human DAT, SERT, or NET.

-

Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of increasing concentrations of the test compound.

-

Separate bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

-

Objective: To measure the functional potency (IC50) of Benzenemethanamine, 3-bromo-N-propyl- to inhibit the uptake of dopamine, serotonin, and norepinephrine.

-

Methodology:

-

Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Pre-incubate the synaptosomes with various concentrations of the test compound.

-

Initiate the uptake reaction by adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Terminate the uptake after a short incubation period by rapid filtration.

-

Measure the radioactivity accumulated within the synaptosomes.

-

Determine the IC50 value by non-linear regression analysis.

-

Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be generated from the proposed experiments. These values are for illustrative purposes only and are intended to guide the interpretation of future experimental results.

| Target | Assay Type | Parameter | Hypothetical Value |

| Dopamine Transporter (DAT) | Radioligand Binding | Ki | 10 - 100 nM |

| Serotonin Transporter (SERT) | Radioligand Binding | Ki | > 1000 nM |

| Norepinephrine Transporter (NET) | Radioligand Binding | Ki | > 1000 nM |

| Dopamine Transporter (DAT) | Synaptosomal Uptake | IC50 | 50 - 200 nM |

| Serotonin Transporter (SERT) | Synaptosomal Uptake | IC50 | > 2000 nM |

| Norepinephrine Transporter (NET) | Synaptosomal Uptake | IC50 | > 2000 nM |

Conclusion and Future Directions

While direct evidence is currently lacking, the structural characteristics of Benzenemethanamine, 3-bromo-N-propyl- strongly suggest its potential as a modulator of the dopamine transporter. The proposed mechanism of action, centered on DAT inhibition, provides a solid foundation for initiating a comprehensive investigation into its pharmacological properties. The experimental workflow and protocols detailed in this whitepaper offer a clear path forward for researchers to elucidate the precise mechanism of action and to evaluate the therapeutic potential of this novel compound. Further studies, including in vivo microdialysis and behavioral pharmacology, will be essential to fully characterize its effects on the central nervous system.

References

Preliminary Biological Activity Screening of Benzenemethanamine, 3-bromo-N-propyl-: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Benzenemethanamine, 3-bromo-N-propyl-" is a novel chemical entity for which public domain biological activity data is not available. This document outlines a generalized, rational framework for the initial in vitro biological screening of this compound, based on its structural characteristics as a benzenemethanamine derivative. The presented data and pathways are hypothetical examples to illustrate the screening process.

Introduction

The discovery and development of new therapeutic agents is a complex process that begins with the synthesis and subsequent biological evaluation of novel chemical entities (NCEs). Benzenemethanamine, 3-bromo-N-propyl-, as a member of the benzylamine family, possesses structural motifs that suggest potential interactions with biological systems, particularly within the central nervous system. Derivatives of benzylamine are known to interact with key enzymes such as monoamine oxidases.[1][2][3][4][5] Therefore, a systematic preliminary biological screening is essential to elucidate its cytotoxic profile and potential therapeutic activities.

This guide provides a comprehensive overview of a proposed in vitro screening cascade for Benzenemethanamine, 3-bromo-N-propyl-, detailing experimental protocols, data presentation standards, and the logical workflow from initial cytotoxicity assessment to specific enzyme inhibition assays.

Proposed Screening Cascade

The initial evaluation of an NCE follows a tiered approach, beginning with broad assessments of toxicity before proceeding to more specific, target-oriented assays.[6][7][8] This ensures that resources are focused on compounds with a viable therapeutic window. The proposed workflow for Benzenemethanamine, 3-bromo-N-propyl- is outlined below.

Data Presentation

Quantitative results from the screening assays should be organized to facilitate clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound.[9][10]

Table 1: Hypothetical In Vitro Cytotoxicity of Benzenemethanamine, 3-bromo-N-propyl-

| Cell Line | Cell Type | Test Compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |

| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 | 0.8 ± 0.1 |

| SH-SY5Y | Human Neuroblastoma | 85.2 ± 5.6 | 1.2 ± 0.2 |

| HeLa | Human Cervical Cancer | 75.4 ± 4.9 | 0.5 ± 0.08 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Enzyme Inhibition Profile of Benzenemethanamine, 3-bromo-N-propyl-

| Enzyme Target | Test Compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |

| MAO-A | 15.7 ± 1.3 | Clorgyline | 0.008 ± 0.001 |

| MAO-B | 2.5 ± 0.4 | Selegiline | 0.011 ± 0.002 |

| Acetylcholinesterase (AChE) | 45.1 ± 3.8 | Donepezil | 0.025 ± 0.003 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and reliable data in the preliminary screening of a novel compound.[6]

In Vitro Cytotoxicity - MTT Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

-

Test compound (Benzenemethanamine, 3-bromo-N-propyl-)

-

HEK293, SH-SY5Y, and HeLa cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).[10]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., 0.1 to 100 µM). Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO).[6]

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration using a sigmoidal dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO substrate.[1]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., Kynuramine or Tyramine)

-

Horseradish peroxidase (HRP)

-

Fluorometric probe (e.g., Amplex Red)

-

MAO-A specific inhibitor (Clorgyline) and MAO-B specific inhibitor (Selegiline) as positive controls

-

Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a reaction mixture containing the assay buffer, HRP, and the fluorometric probe.

-

Inhibitor Incubation: In a 96-well plate, add the assay buffer, the respective MAO enzyme (MAO-A or MAO-B), and various concentrations of the test compound or a positive control. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the MAO substrate to all wells.

-

Measurement: Immediately measure the fluorescence intensity (e.g., excitation 530-560 nm, emission 590 nm) kinetically over 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (change in fluorescence over time). Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the formation of thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product.[12][13][14]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

-

Donepezil as a positive control

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Setup: In a 96-well plate, add the assay buffer, DTNB solution, and various concentrations of the test compound or positive control.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Reaction Initiation: Start the reaction by adding the substrate (ATCI) to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Calculate the percentage of inhibition for each concentration of the test compound compared to the enzyme activity without any inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanistic Context and Visualization

To understand the relevance of the target-based assays, it is useful to visualize the roles of AChE and MAO in neuronal signaling. These enzymes are critical for regulating neurotransmitter levels in the synaptic cleft. Their inhibition can restore neurotransmitter balance, which is a key therapeutic strategy for neurodegenerative and psychiatric disorders.[15][16]

References

- 1. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ab initio chemical safety assessment: A workflow based on exposure considerations and non-animal methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Design, synthesis and biological evaluation of selected 3-[3-(amino) propoxy] benzenamines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Acetylcholinesterase Inhibitory Evaluation of 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Benzenemethanamine, 3-bromo-N-propyl-

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the anticipated solubility and stability characteristics of Benzenemethanamine, 3-bromo-N-propyl-, and the methodologies to experimentally determine them.

Chemical and Physical Properties

While specific experimental data for Benzenemethanamine, 3-bromo-N-propyl- is limited, we can infer some of its properties from structurally related compounds. Benzenemethanamine derivatives are organic compounds containing a benzyl group attached to a nitrogen atom. The presence of a bromine atom and an N-propyl group will influence its polarity, molecular weight, and potential for intermolecular interactions, thereby affecting its solubility and stability.

Table 1: Predicted Physicochemical Properties of Benzenemethanamine, 3-bromo-N-propyl- and Related Compounds

| Property | Benzenemethanamine, 3-bromo-N-propyl- (Predicted) | Benzenemethanamine, 3-bromo-[1] | N-Propylbenzylamine[2] |

| Molecular Formula | C₁₀H₁₄BrN | C₇H₈BrN | C₁₀H₁₅N |

| Molecular Weight | ~228.13 g/mol | 186.05 g/mol | 149.23 g/mol |

| Appearance | Likely a liquid or low-melting solid | - | - |

| Boiling Point | Predicted to be elevated due to molecular weight and polarity | - | - |

| Melting Point | Dependent on crystalline structure | - | - |

| pKa (Basic) | Estimated to be around 9-10 (typical for secondary amines) | - | 9.6[2] |

| LogP (Octanol/Water Partition Coefficient) | Predicted to be > 2, indicating moderate lipophilicity | 1.8 | 2.4 |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The solubility of Benzenemethanamine, 3-bromo-N-propyl-, as a secondary amine, is expected to be pH-dependent.

Expected Solubility Behavior:

-

Aqueous Solubility: Due to the presence of a basic nitrogen atom, the compound is expected to exhibit higher solubility in acidic aqueous solutions where it can form a protonated, more soluble salt.[3] Its solubility in neutral water is likely to be low to moderate, influenced by the hydrophobic phenyl and propyl groups.

-

Organic Solvent Solubility: The compound is anticipated to be soluble in a range of organic solvents, particularly polar organic solvents and those with which it can engage in hydrogen bonding.[4]

Table 2: Predicted Solubility of Benzenemethanamine, 3-bromo-N-propyl- in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7) | Low to Moderate | The hydrophobic nature of the benzene ring and propyl group limits solubility. |

| 0.1 N HCl | High | Formation of a soluble hydrochloride salt.[3] |

| 0.1 N NaOH | Low | The free base is less soluble in basic solutions. |

| Ethanol | High | Polar protic solvent capable of hydrogen bonding. |

| Methanol | High | Similar to ethanol. |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent with strong solvating power. |

| Dichloromethane (DCM) | High | Non-polar organic solvent, good for dissolving lipophilic compounds. |

| Hexane | Low | Non-polar solvent, unlikely to effectively solvate the polar amine group. |

Stability Profile

Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products.[5] The stability of Benzenemethanamine, 3-bromo-N-propyl- should be evaluated under various stress conditions.

Potential Degradation Pathways:

-

Oxidation: The amine functional group can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products. The presence of the benzyl group might also offer a site for oxidation.

-

Hydrolysis: While generally stable to hydrolysis, prolonged exposure to extreme pH and temperature could lead to degradation.

-

Photostability: Aromatic compounds can be susceptible to photodegradation. Exposure to UV or visible light may induce degradation.[6]

-

Thermal Decomposition: High temperatures can lead to the breakdown of the molecule.

Table 3: Recommended Conditions for Stability Testing of Benzenemethanamine, 3-bromo-N-propyl- [5][6][7]

| Condition | Temperature | Relative Humidity | Duration |

| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |

| Photostability | As per ICH Q1B guidelines | - | - |

Experimental Protocols

Solubility Determination

A standardized protocol to determine the equilibrium solubility of the compound in various solvents.

Caption: Workflow for solubility determination.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of Benzenemethanamine, 3-bromo-N-propyl- to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Indicating Method Development and Stress Testing

A crucial step is to develop an analytical method that can separate the parent compound from any potential degradation products.

Caption: Forced degradation study workflow.

Methodology:

-

Forced Degradation Studies: Subject solutions of Benzenemethanamine, 3-bromo-N-propyl- to various stress conditions as outlined in Table 3 and the workflow diagram.

-

Analytical Method: Develop a stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution.

-

Analysis of Stressed Samples: Analyze the stressed samples to identify and quantify the parent compound and any degradation products.

-

Method Validation: Validate the analytical method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Logical Relationship for Formulation Strategy

The solubility and stability data are pivotal in guiding the formulation development process.

Caption: Formulation strategy logic.

This guide provides a foundational understanding of the expected solubility and stability of Benzenemethanamine, 3-bromo-N-propyl-, and outlines the necessary experimental approaches to rigorously define these properties. The successful acquisition of this data is a critical milestone in the progression of this compound through the drug development pipeline.

References

- 1. Benzenemethanamine, 3-bromo- | C7H8BrN | CID 457587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Propylbenzylamine | C10H15N | CID 74850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Buy Benzenemethanamine, N-(1,3-dimethylbutyl)- | 60509-76-4 [smolecule.com]

- 5. japsonline.com [japsonline.com]

- 6. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 7. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to Benzenemethanamine, 3-bromo-N-propyl- Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzenemethanamine, 3-bromo-N-propyl- and its analogs, a class of compounds with potential applications in medicinal chemistry and drug discovery. While specific biological data for the parent compound is limited in publicly available literature, this document consolidates information on related N-benzylamine derivatives to infer potential structure-activity relationships (SAR), biological activities, and relevant experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, evaluation, and development of this chemical scaffold.

Introduction

N-benzylamine derivatives are a well-established class of compounds with a broad range of biological activities, often targeting monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] The substitution pattern on both the phenyl ring and the nitrogen atom plays a crucial role in modulating the potency and selectivity of these compounds. The presence of a halogen, such as bromine, on the phenyl ring is a common strategy to enhance binding affinity and influence the pharmacokinetic profile of drug candidates.[1] This guide focuses on the 3-bromo-N-propyl-benzenemethanamine scaffold, exploring its synthetic routes, potential biological targets, and the methodologies required for its comprehensive evaluation.

Physicochemical Properties

| Property | 3-bromo-benzenemethanamine[2] | 3-bromo-N-methyl-N-nitroso-benzenemethanamine[3][4] |

| Molecular Formula | C7H8BrN | C8H9BrN2O |

| Molecular Weight | 186.05 g/mol | 229.07 g/mol |

| XLogP3 | 1.8 | 2.3 |

| Hydrogen Bond Donor Count | 2 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 2 |

Synthesis and Purification

The synthesis of 3-bromo-N-propyl-benzenemethanamine and its analogs can be achieved through several established synthetic routes.

General Synthesis of N-Propyl-benzylamines

A common method for the synthesis of N-substituted benzylamines involves the reductive amination of a corresponding benzaldehyde with a primary amine.

Experimental Protocol: Reductive Amination

-

Imine Formation: Dissolve 3-bromobenzaldehyde (1.0 eq) and n-propylamine (1.2 eq) in a suitable solvent such as methanol or ethanol. The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel.

Purification by High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity compounds for biological testing, reverse-phase HPLC is a standard purification method.

Experimental Protocol: HPLC Purification

-

Column: A C18 reverse-phase preparative column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is employed.[5]

-

Detection: UV detection at a wavelength of 210 nm or 254 nm is commonly used to monitor the elution of the compound.[5]

-

Fraction Collection: Fractions corresponding to the desired product peak are collected.

-

Post-Purification: The collected fractions are combined, and the solvent is removed by lyophilization or rotary evaporation to yield the purified product.[6]

Biological Activity and Structure-Activity Relationship (SAR)

While no specific biological data for 3-bromo-N-propyl-benzenemethanamine is publicly available, the SAR of related N-benzylamine analogs suggests potential interactions with monoamine transporters.

Structure-Activity Relationship of N-Benzylamine Analogs

Studies on related N-benzylisopropylamine analogs indicate that the following structural features are key determinants of biological activity[1]:

-

Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring significantly impact potency and selectivity. Halogenation, particularly at the 3- or 4-position, can enhance affinity for monoamine transporters.

-

N-Alkyl Substituent: The size and branching of the N-alkyl group influence the interaction with the transporter binding pocket. A propyl group, as in the title compound, is expected to confer a distinct pharmacological profile compared to smaller (methyl, ethyl) or bulkier (isopropyl, t-butyl) substituents.[7]

In Vitro Evaluation of Biological Activity

To characterize the biological activity of novel benzenemethanamine derivatives, a series of in vitro assays are necessary.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[8][9]

-

Membrane Preparation: Cell membranes expressing the target transporter (e.g., DAT, NET, or SERT) are prepared from cultured cells or tissue homogenates.[10]

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of the test compound.[10][11]

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow binding to reach equilibrium.[10]

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filtermat to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer.[10]

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[10]

Visualizations

Logical Relationship in SAR Studies

Caption: Logical flow of structure-activity relationship (SAR) studies.

Experimental Workflow for Compound Evaluation

Caption: General experimental workflow for drug discovery.

Hypothetical Signaling Pathway Involvement

Given the structural similarity to known monoamine transporter inhibitors, a primary mechanism of action for 3-bromo-N-propyl-benzenemethanamine could be the modulation of dopaminergic, noradrenergic, or serotonergic signaling by blocking the reuptake of these neurotransmitters from the synaptic cleft.

Caption: Putative mechanism of action via monoamine transporter inhibition.

Conclusion

The 3-bromo-N-propyl-benzenemethanamine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide has outlined the fundamental synthetic methodologies, purification techniques, and in vitro evaluation protocols necessary for the exploration of this class of compounds. While further research is required to elucidate the specific biological activities and therapeutic potential of these derivatives, the information compiled herein provides a solid framework for initiating such investigations. Future work should focus on the systematic synthesis of analogs to build a comprehensive SAR profile and to identify lead compounds for further preclinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzenemethanamine, 3-bromo- | C7H8BrN | CID 457587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-N-methyl-N-nitroso benzenemethanamine | C8H9BrN2O | CID 113507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. brieflands.com [brieflands.com]

The Synthesis of Substituted Benzenemethanamines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzenemethanamines are a critical class of organic compounds widely encountered as key structural motifs in a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules. Their synthesis is a fundamental undertaking in medicinal chemistry and drug development. This technical guide provides a comprehensive review of the core synthetic methodologies for preparing these versatile building blocks, with a focus on providing detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways.

Core Synthetic Strategies: A Comparative Overview

The preparation of substituted benzenemethanamines can be broadly categorized into several key synthetic transformations. The choice of a particular method is often dictated by factors such as the availability of starting materials, the nature and position of substituents on the aromatic ring, desired purity, scalability, and the presence of other functional groups. The most prominent and widely utilized methods include reductive amination, the Gabriel synthesis, the Leuckart-Wallach reaction, and direct alkylation of ammonia or amines.

| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |

| Reductive Amination | 60 - 98%[1][2] | 0.5 - 24 h[1][2] | Room Temperature to 150°C[2] | Wide substrate scope, often a one-pot procedure, mild reaction conditions are possible.[1] | Requires a suitable reducing agent, potential for over-alkylation with certain substrates. |

| Gabriel Synthesis | 60 - 79%[3] | 3 - 5 h[1] | Reflux[1] | High purity of the resulting primary amine, effectively avoids over-alkylation.[1][3] | Generally limited to the synthesis of primary amines, harsh hydrolysis conditions can be incompatible with sensitive functional groups.[1] |

| Leuckart-Wallach Reaction | Variable, can be high | 6 - 25 h[4] | 120 - 185°C[4][5] | Uses inexpensive reagents (formamide or ammonium formate). | Requires high reaction temperatures, can produce N-formylated byproducts.[6] |

| Direct Alkylation | Can be high | ~1 h[1] | 30 - 100°C[1] | Simple procedure with readily available starting materials. | Difficult to control the degree of alkylation, often leading to a mixture of primary, secondary, and tertiary amines.[7] |

Reductive Amination: The Workhorse of Amine Synthesis

Reductive amination is arguably the most versatile and widely employed method for the synthesis of substituted benzenemethanamines. This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the condensation of a substituted benzaldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine.

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride [NaBH(OAc)₃] being the most common. Sodium triacetoxyborohydride is often favored for its mildness and selectivity, as it typically does not reduce the starting aldehyde or ketone.

Experimental Protocol: Reductive Amination of p-Anisaldehyde with Ammonia

Materials:

-

p-Anisaldehyde

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve p-anisaldehyde (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (excess, e.g., 10 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-methoxybenzenemethanamine.

-

The product can be further purified by distillation or column chromatography.

Reductive Amination Workflow

Caption: General workflow for the synthesis of substituted benzenemethanamines via reductive amination.

The Gabriel Synthesis: A Route to Pure Primary Amines

Experimental Protocol: Gabriel Synthesis of Benzylamine

Materials:

-

Potassium phthalimide

-

Benzyl chloride

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution

-

Standard laboratory glassware

Procedure:

-

N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF. Add benzyl chloride (1.05 eq) and heat the mixture at 80-90°C for 2 hours. Cool the reaction mixture and pour it into water to precipitate the N-benzylphthalimide. Filter the solid, wash with water, and dry. A typical yield for this step is 72-79%.[3]

-

Hydrazinolysis: To the N-benzylphthalimide (1.0 eq) in a round-bottom flask, add ethanol and hydrazine hydrate (1.5 eq). Reflux the mixture for 1-3 hours.

-

Work-up: Cool the reaction mixture and add concentrated hydrochloric acid. Filter off the precipitated phthalhydrazide. Make the filtrate strongly alkaline with sodium hydroxide solution. Extract the liberated benzylamine with diethyl ether (3 x 50 mL). Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude benzylamine can be purified by distillation. A typical yield for the hydrolysis and purification is 60-70%.[3]

Gabriel Synthesis Pathway

Caption: Reaction pathway for the Gabriel synthesis of primary substituted benzenemethanamines.

The Leuckart-Wallach Reaction: A Classical Approach

The Leuckart-Wallach reaction is a traditional method for the reductive amination of aldehydes and ketones using formic acid or its derivatives, such as formamide or ammonium formate, as both the reducing agent and the nitrogen source.[5][6] While it often requires high temperatures, it can be a useful method, particularly when other reducing agents are not suitable.[6] Rudolf Leuckart first discovered that heating benzaldehyde with formamide yielded benzylamine.[5]

Experimental Protocol: Leuckart Reaction of Acetophenone

This protocol is adapted from a procedure for the reductive amination of acetophenone.[10]

Materials:

-

Acetophenone

-

Ammonium formate

-

Formamide

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution

-

Diethyl ether

-

Standard laboratory glassware for high-temperature reactions

Procedure:

-

In a flask equipped with a reflux condenser, heat a mixture of acetophenone (1.0 eq), ammonium formate (2.0 eq), and formamide (2.0 eq) to 160-170°C for 4-6 hours.

-

Cool the reaction mixture and add concentrated hydrochloric acid.

-

Reflux the mixture for an additional 2-3 hours to hydrolyze any formyl derivatives.

-

Cool the mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent.

-

The crude product can be purified by vacuum distillation.

Leuckart-Wallach Reaction Logical Flow

Caption: Logical flow diagram of the Leuckart-Wallach reaction for the synthesis of substituted benzenemethanamines.

Direct Alkylation: A Straightforward but Challenging Route

Direct alkylation of ammonia or a primary amine with a substituted benzyl halide is the most direct approach to forming the C-N bond.[7] However, this method is often complicated by polyalkylation, as the newly formed, more substituted amine is often more nucleophilic than the starting amine, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[7][11] Using a large excess of ammonia or the primary amine can favor the formation of the desired product.[11]

Experimental Protocol: Direct Alkylation of Ammonia with Benzyl Chloride

Materials:

-

Benzyl chloride

-

A large excess of aqueous or ethanolic ammonia

-

Diethyl ether

-

Sodium hydroxide solution

-

Standard laboratory glassware

Procedure:

-

In a sealed tube or pressure vessel, heat benzyl chloride (1.0 eq) with a large excess of concentrated aqueous or ethanolic ammonia (e.g., 20 eq) at 100°C for 2 hours.

-

Cool the reaction vessel and carefully vent any excess pressure.

-

Transfer the reaction mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer with water and then with a dilute sodium hydroxide solution.

-

Dry the ether layer over anhydrous potassium carbonate, filter, and remove the solvent.

-

The resulting mixture of amines can be separated by fractional distillation or column chromatography.

Purification and Characterization

The purification of substituted benzenemethanamines is crucial to obtain products of high purity for subsequent applications. Common purification techniques include:

-